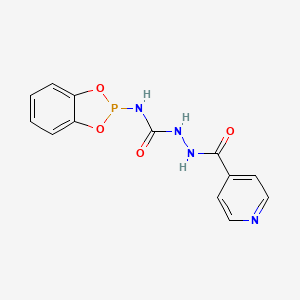
4-chloro-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine, commonly known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of CMPI is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. CMPI is also thought to interact with other receptors such as 5-HT2A and D2 receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CMPI has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. It has also been found to increase the levels of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. CMPI has been shown to have a low toxicity profile and does not produce significant adverse effects.
実験室実験の利点と制限
One of the main advantages of using CMPI in lab experiments is its diverse pharmacological properties. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a useful tool in studying these conditions. CMPI also has a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using CMPI is its limited availability and high cost.
将来の方向性
There are several future directions for the study of CMPI. One potential application is its use as a radioligand in PET imaging. CMPI has been shown to bind to the GABA-A receptor with high affinity, making it a potential tool for studying the distribution and function of this receptor in the brain. Another future direction is the investigation of CMPI's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CMPI has been shown to possess neuroprotective properties, making it a potential candidate for the development of new therapies for these conditions. Finally, the study of CMPI's interaction with other receptors such as 5-HT2A and D2 receptors could lead to the development of new treatments for mood and behavioral disorders.
合成法
The synthesis of CMPI involves the reaction of 4-chloro-2-aminopyrimidine with 4-methylphenyl isocyanate and 4-methylpiperidine. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under controlled conditions. The resulting product is purified by column chromatography to obtain pure CMPI.
科学的研究の応用
CMPI has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. CMPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, CMPI has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
特性
IUPAC Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-3-5-13(6-4-11)18-15-19-14(17)20-16(21-15)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLMMZFDXUREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)





![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)